Diethyl ((ethylthio)methyl)phosphonate

Description

The exact mass of the compound Diethyl ((ethylthio)methyl)phosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140826. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl ((ethylthio)methyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl ((ethylthio)methyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

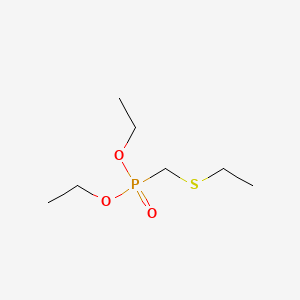

Structure

3D Structure

Properties

IUPAC Name |

1-[ethoxy(ethylsulfanylmethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3PS/c1-4-9-11(8,10-5-2)7-12-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTKKJQNGIJGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CSCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202428 | |

| Record name | Diethyl ((ethylthio)methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54091-78-0 | |

| Record name | Diethyl P-[(ethylthio)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54091-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl ((ethylthio)methyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054091780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54091-78-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl ((ethylthio)methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [(ethylthio)methyl]phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl ((ethylthio)methyl)phosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THV9NZ2JPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl ((ethylthio)methyl)phosphonate chemical properties

Content Type: Technical Whitepaper & Experimental Guide Subject: CAS 54091-78-0 | Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

Diethyl ((ethylthio)methyl)phosphonate is a specialized organophosphorus reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize vinyl sulfides . These vinyl sulfides serve as versatile "masked" carbonyl functionalities in total synthesis and drug development. Unlike simple phosphonates, the presence of the

This guide provides a rigorous analysis of its physicochemical profile, a self-validating synthesis protocol via the Michaelis-Arbuzov reaction, and a detailed workflow for its application in olefination chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Compound Name: Diethyl ((ethylthio)methyl)phosphonate

CAS Number: 54091-78-0

Molecular Formula:

| Property | Value / Description | Note |

| Appearance | Colorless to pale yellow liquid | Oxidizes slowly in air; store under inert gas. |

| Boiling Point | ~125–130 °C @ 0.5 mmHg | Extrapolated from methyl-analog data [1]. |

| Density | ~1.11 g/mL | Estimated based on structural homologs. |

| Solubility | DCM, THF, Toluene, Ethanol | Insoluble in water; hydrolyzes slowly in acidic aqueous media. |

| pKa ( | ~18–20 (DMSO) | Acidified by adjacent |

| Stability | Hygroscopic; Sulfide sensitive to oxidation | Avoid strong oxidants unless sulfoxide formation is desired. |

Synthetic Route: The Michaelis-Arbuzov Reaction

The most robust industrial and laboratory-scale synthesis involves the Michaelis-Arbuzov reaction between triethyl phosphite and chloromethyl ethyl sulfide. This pathway is preferred due to its atom economy and the volatility of the byproduct (ethyl chloride), which simplifies purification.

Reaction Mechanism

The phosphorus lone pair of triethyl phosphite attacks the electrophilic carbon of the chloromethyl sulfide. The resulting phosphonium intermediate undergoes nucleophilic attack by the displaced chloride ion, expelling ethyl chloride to yield the phosphonate.

Experimental Protocol

Objective: Synthesis of 50 mmol Diethyl ((ethylthio)methyl)phosphonate.

Reagents:

-

Triethyl phosphite (

): 60 mmol (1.2 equiv) – Excess drives reaction to completion. -

Chloromethyl ethyl sulfide: 50 mmol (1.0 equiv)

-

Apparatus: Round-bottom flask, reflux condenser, inert gas (Ar/N2) inlet, distillation setup.

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

-

Addition: Add Chloromethyl ethyl sulfide (50 mmol) to the flask.

-

Reaction: Heat the system to 120°C . Add Triethyl phosphite dropwise over 30 minutes.

-

Causality: Dropwise addition controls the exotherm and prevents the rapid evolution of ethyl chloride gas, which can over-pressurize the vessel.

-

-

Reflux: Stir at 130–140°C for 4 hours.

-

Validation: Monitor reaction progress by

NMR. Disappearance of the phosphite peak (~138 ppm) and appearance of the phosphonate peak (~20-25 ppm) confirms conversion.

-

-

Purification:

-

Remove excess triethyl phosphite via rotary evaporation.

-

Perform fractional vacuum distillation (0.5 mmHg). Collect the fraction boiling at ~125°C.

-

-

Yield: Expected yield is 85–92%.

Core Reactivity: Horner-Wadsworth-Emmons (HWE) Olefination[9][10][11][12]

The primary utility of this reagent is the synthesis of

Mechanistic Insight

Upon deprotonation by a strong base (e.g., NaH, LiHMDS), the phosphonate forms a carbanion stabilized by both the phosphonyl and sulfide groups. This nucleophile attacks the carbonyl carbon.[2] Unlike the standard Wittig reaction, the phosphate byproduct is water-soluble, simplifying workup.

Stereoselectivity: The reaction generally favors the (E)-isomer , though the ratio depends heavily on the steric bulk of the aldehyde and the base used [2].

Validated Protocol: Synthesis of Vinyl Sulfides

Reagents:

-

Diethyl ((ethylthio)methyl)phosphonate (1.1 equiv)

-

Sodium Hydride (60% dispersion in oil) (1.2 equiv)

-

Aldehyde substrate (1.0 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration)

Workflow:

-

Activation: Suspend NaH in anhydrous THF at 0°C under Argon.

-

Deprotonation: Add the phosphonate dropwise.[3] Stir for 30 mins at 0°C until

evolution ceases.-

Observation: Solution typically turns clear or pale yellow, indicating carbanion formation.

-

-

Coupling: Add the aldehyde dropwise. Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Quench & Workup:

-

Quench with saturated

solution. -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

.

-

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Visualization of Reaction Pathways

The following diagrams illustrate the synthetic logic and the HWE mechanism.

Synthesis & HWE Workflow

Caption: Figure 1: End-to-end workflow from reagent synthesis to vinyl sulfide generation.

Mechanistic Detail (HWE)

Caption: Figure 2: Step-wise mechanism of the Horner-Wadsworth-Emmons reaction.

Applications in Drug Discovery

Vinyl Sulfides as Masked Carbonyls

Vinyl sulfides generated by this reagent are valuable bioisosteres and synthetic intermediates. They can be hydrolyzed to aldehydes or ketones using

Pummerer Rearrangement Precursor

Oxidation of the sulfide moiety to a sulfoxide (using

Safety & Handling

-

Odor Control: Like most low-molecular-weight sulfides, this compound has a potent, disagreeable odor (stench). All manipulations must occur in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be used to neutralize glassware and spills.

-

Toxicity: Organophosphonates can exhibit cholinesterase inhibition, though this specific ester is generally less toxic than its fluorinated counterparts. Standard PPE (gloves, goggles) is mandatory.

References

-

Chem-Impex. (n.d.). Diethyl (methylthiomethyl)phosphonate Physical Properties. Retrieved from (Data extrapolated from methyl analog CAS 28460-01-7).

-

Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from

-

Warren, S. (1977). Organophosphorus compounds in organic synthesis. Chemistry & Industry.[4] (General reference for phosphonate-sulfide chemistry).

-

PubChem. (n.d.). Diethyl ((ethylthio)methyl)phosphonate (CAS 54091-78-0).[1][5] Retrieved from [5]

Sources

Technical Guide: Diethyl ((ethylthio)methyl)phosphonate (CAS 54091-78-0)

Part 1: Executive Summary & Chemical Identity

Diethyl ((ethylthio)methyl)phosphonate is a specialized organophosphorus reagent used primarily in organic synthesis for the construction of carbon-carbon bonds. It belongs to the class of

Its core utility lies in the olefination of carbonyl compounds to generate vinyl sulfides . These vinyl sulfides serve as versatile synthetic intermediates—most notably as "masked" carbonyls (which can be hydrolyzed to aldehydes, effecting a one-carbon homologation) or as substrates for transition-metal-catalyzed cross-coupling reactions.

Chemical Identity Table

| Property | Data |

| CAS Number | 54091-78-0 |

| IUPAC Name | Diethyl (ethylthiomethyl)phosphonate |

| Molecular Formula | |

| Molecular Weight | 212.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | ~1.097 g/mL (at 25 °C) |

| Refractive Index | |

| Solubility | Soluble in DCM, THF, Toluene, Ethanol; slightly soluble in water. |

| Stability | Stable under standard conditions; sensitive to strong oxidizers. |

Part 2: Synthesis & Preparation[1][2][3][4][5][6][7][8]

The industrial and laboratory standard for synthesizing Diethyl ((ethylthio)methyl)phosphonate is the Michaelis-Arbuzov reaction . This pathway is preferred due to its atom economy and the volatility of the byproduct (ethyl chloride), which simplifies purification.

Core Synthesis Protocol (Arbuzov Route)

Reagents:

-

Triethyl phosphite (

): The nucleophilic phosphorus source. -

Chloromethyl ethyl sulfide (

): The electrophilic alkylating agent.

Reaction Scheme:

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an internal thermometer, and a pressure-equalizing addition funnel. Connect the top of the condenser to a gas trap (to neutralize evolved ethyl chloride).

-

Charging: Charge the flask with Triethyl phosphite (1.0 equiv).[1] Heat the neat liquid to 110–120 °C .

-

Addition: Add Chloromethyl ethyl sulfide (1.05 equiv) dropwise via the addition funnel.

-

Reflux: Once addition is complete, raise the temperature to 140–150 °C and stir for 2–4 hours. The evolution of ethyl chloride gas (bubble formation) indicates progress.

-

Monitoring: Monitor reaction completion via 31P NMR . The signal for triethyl phosphite (~138 ppm) should disappear, replaced by the phosphonate product signal (~20–25 ppm).

-

Purification: Distill the crude mixture under reduced pressure (vacuum distillation).

-

Target: Collect the fraction boiling at approx. 105–115 °C at 0.1 mmHg .

-

-

Yield: Typical isolated yields range from 85% to 95% .

Part 3: Mechanistic Utility & Applications

The Horner-Wadsworth-Emmons (HWE) Olefination

The primary application of CAS 54091-78-0 is the synthesis of vinyl sulfides . Unlike standard HWE reagents that produce unsaturated esters, the

Mechanism:

-

Deprotonation: The

-protons are acidic ( -

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming an oxyanion intermediate.

-

Elimination: The intermediate undergoes intramolecular cyclization to an oxaphosphetane (or direct rearrangement), followed by elimination of diethyl phosphate to yield the vinyl sulfide.

Caption: Mechanistic pathway for the HWE olefination using Diethyl ((ethylthio)methyl)phosphonate to generate vinyl sulfides.

Homologation of Aldehydes

The resulting vinyl sulfide is a masked aldehyde . Hydrolysis of the vinyl sulfide (using

Pharmaceutical Applications

In drug development, this reagent is used to introduce the (ethylthio)methyl moiety or to construct heterocyclic scaffolds:

-

Spiro-fused Pyrimidines: Used as precursors for synthesizing complex spiro-cyclic cores found in antitumor agents.

-

Antimicrobial Agents: The phosphonate group can be retained in certain peptidomimetic inhibitors where the P-C bond mimics the tetrahedral transition state of amide hydrolysis.

Part 4: Experimental Protocol (Self-Validating)

Scenario: Synthesis of 1-(ethylthio)hex-1-ene (Vinyl Sulfide) from Pentanal.

Reagents:

-

Diethyl ((ethylthio)methyl)phosphonate (1.1 equiv)

-

Sodium Hydride (60% dispersion, 1.2 equiv)

-

Pentanal (1.0 equiv)

-

THF (Anhydrous)

Protocol:

-

Activation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0 °C.

-

Deprotonation: Add Diethyl ((ethylthio)methyl)phosphonate (1.1 equiv) dropwise. Stir at 0 °C for 30 mins until H2 evolution ceases and a clear solution (the carbanion) forms.

-

Coupling: Cool to -78 °C (optional, for stereocontrol) or keep at 0 °C. Add Pentanal (1.0 equiv) dropwise.

-

Reaction: Allow the mixture to warm to room temperature over 2 hours.

-

Quench: Quench with saturated

solution. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Validation:

-

TLC: Product will have a significantly higher Rf than the starting phosphonate (which is very polar).

-

1H NMR: Look for the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of vinyl protons (~5.5-6.5 ppm) and the ethylthio group signals.

-

Part 5: Safety & Handling (MSDS Highlights)

| Hazard Class | Statement | Handling Precaution |

| Skin Irritation | H315 : Causes skin irritation. | Wear nitrile gloves. Wash immediately if splashed. |

| Eye Irritation | H319 : Causes serious eye irritation. | Use chemical safety goggles. Eye wash station must be nearby. |

| Respiratory | H335 : May cause respiratory irritation. | Handle only in a fume hood. Avoid inhaling mists. |

| Odor | Sulfide-like odor (Stench). | Use bleach (NaOCl) to neutralize glassware/spills to oxidize the sulfur residues. |

Part 6: References

-

PubChem Compound Summary . (2025). Diethyl ((ethylthio)methyl)phosphonate (CAS 54091-78-0). National Center for Biotechnology Information. Link

-

Mikolajczyk, M., et al. (1978). Organosulfur compounds.[4][5] XIX. Synthesis of vinyl sulfides via Horner-Wittig reaction. Tetrahedron. (Foundational chemistry for alkylthiomethyl phosphonates).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for HWE mechanism and sulfur-stabilized carbanions).

-

Sigma-Aldrich . (2025). Product Specification: Diethyl (ethylthiomethyl)phosphonate. Link

Sources

Technical Monograph: Diethyl ((ethylthio)methyl)phosphonate

The following technical guide provides an in-depth analysis of Diethyl ((ethylthio)methyl)phosphonate, structured for researchers and drug development professionals.

Core Reagent for Vinyl Sulfide Synthesis and Homologation

Executive Summary

Diethyl ((ethylthio)methyl)phosphonate (CAS 54091-78-0) is a specialized organophosphorus reagent utilized primarily in the Horner-Wadsworth-Emmons (HWE) reaction. It serves as a critical building block for introducing the (ethylthio)methylene moiety into carbonyl compounds, yielding vinyl sulfides. These intermediates are pivotal in the synthesis of heterocycles, ketones (via hydrolysis), and complex pharmaceutical scaffolds. This guide details its molecular architecture, validated synthesis protocols, and mechanistic reactivity.

Chemical Identity & Physiochemical Properties[1][2][3][4][5]

| Parameter | Data |

| IUPAC Name | Diethyl (ethylthiomethyl)phosphonate |

| CAS Number | 54091-78-0 |

| Molecular Formula | |

| Molecular Weight | 212.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | ~1.097 g/mL (25 °C) |

| Refractive Index | |

| Boiling Point | ~120 °C at 10 mmHg (Lit.[1] analog) |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Insoluble in Water |

Molecular Architecture & Electronic Structure

The molecule features a tetrahedral phosphorus(V) center bonded to two ethoxy groups, a phosphoryl oxygen (P=O), and an ((ethylthio)methyl) side chain.

-

P-C-S Linkage: The methylene bridge (

) is the reactive center. The proton acidity at this position is enhanced by the electron-withdrawing phosphonate group ( -

Steric Profile: The ethylthio group provides moderate steric bulk, influencing the

selectivity during olefination reactions. Unlike bulky aryl-substituted phosphonates, the ethyl group allows for nucleophilic attack on hindered ketones.

Structural Visualization

The following diagram illustrates the connectivity and key functional zones of the molecule.

Figure 1: Functional connectivity of Diethyl ((ethylthio)methyl)phosphonate highlighting the acidic α-methylene position.

Synthetic Production: The Arbuzov Protocol

The most robust method for synthesizing Diethyl ((ethylthio)methyl)phosphonate is the Michaelis-Arbuzov reaction . This pathway ensures high atom economy and avoids the use of unstable lithiated intermediates required by alternative routes.

Reaction Scheme

Detailed Protocol

Reagents:

-

Triethyl phosphite (1.2 equiv)

-

Chloromethyl ethyl sulfide (1.0 equiv) [Caution: Vesicant/Alkylating agent]

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Place the flask under an inert atmosphere (

or -

Heating: Heat the neat Triethyl phosphite to 110–120 °C.

-

Addition: Add Chloromethyl ethyl sulfide dropwise over 60 minutes. The reaction is exothermic; maintain temperature to ensure continuous evolution of ethyl chloride gas (byproduct).

-

Reflux: After addition, reflux the mixture at 130–140 °C for 4 hours to drive the reaction to completion.

-

Purification: Remove excess triethyl phosphite via vacuum distillation. The product is then distilled under high vacuum (0.1–1.0 mmHg) to yield the pure phosphonate.

Figure 2: Mechanistic flow of the Arbuzov synthesis.[2][3][4][5][6][7] The driving force is the formation of the strong P=O bond.

Reactivity Profile & Applications

Horner-Wadsworth-Emmons (HWE) Olefination

The primary utility of this reagent is the synthesis of vinyl sulfides . Upon deprotonation with a base (e.g., NaH, LiHMDS), the resulting carbanion reacts with aldehydes or ketones.

-

Mechanism: The phosphonate-stabilized carbanion attacks the carbonyl carbon. The subsequent elimination of diethyl phosphate is stereoselective, typically favoring the E-isomer, although the presence of the sulfur atom can influence this selectivity depending on the cation and solvent used.

-

Utility: The resulting vinyl sulfides are "masked" carbonyls. Hydrolysis of the vinyl sulfide yields the homologous aldehyde or ketone, effectively extending the carbon chain by one unit (homologation).

Oxidation to Sulfoxides

The sulfide moiety can be selectively oxidized to a sulfoxide using NaIO₄ or m-CPBA. The resulting Diethyl ((ethylsulfinyl)methyl)phosphonate is a more acidic HWE reagent and can also undergo Pummerer rearrangements, serving as a precursor for complex heterocycles.

Experimental Protocol: Synthesis of Vinyl Sulfides

Objective: Synthesis of 1-(ethylthio)-1-alkene from benzaldehyde.

-

Activation: In a flame-dried flask under Argon, dissolve Diethyl ((ethylthio)methyl)phosphonate (1.1 equiv) in anhydrous THF.

-

Deprotonation: Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) portion-wise. Stir for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

-

Coupling: Add Benzaldehyde (1.0 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Workup: Quench with saturated

solution. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Spectroscopic Characterization (Reference Data)

The following NMR data is characteristic for the structure

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| 18.0 – 22.0 | Singlet | - | Phosphonate Core | |

| 4.15 | Multiplet | - | ||

| 2.75 | Doublet | |||

| 2.65 | Quartet | |||

| 1.35 | Triplet | |||

| 1.25 | Triplet |

Note: The doublet at ~2.75 ppm is diagnostic for the P-CH₂-S methylene protons, showing strong coupling to the phosphorus nucleus.

References

-

Mikolajczyk, M., et al. "Synthesis and Reactivity of Diethyl (Methylthio)(trimethylsilyl)methylphosphonate."[8] Synthesis, 1989(02), 101–106.[8] (Mechanistic grounding for alpha-thio phosphonate reactivity).

-

Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. Retrieved from [Link][9]

- Bhattacharya, A. K., & Thyagarajan, G. "The Michaelis-Arbuzov Rearrangement." Chemical Reviews, 81(4), 415-430.

Sources

- 1. ジエチル(メチルチオメチル)ホスホナート 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. mdpi.com [mdpi.com]

- 8. Sci-Hub. Synthesis and Reactivity of Diethyl (Methylthio)(trimethylsilyl)methylphosphonate / Synthesis, 1989 [sci-hub.jp]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

The Core Mechanism of Diethyl ((ethylthio)methyl)phosphonate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl ((ethylthio)methyl)phosphonate is an organophosphorus compound recognized for its role as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] While specific mechanistic studies on this molecule are not extensively documented in publicly available literature, its structural characteristics firmly place it within the class of organophosphonates, for which the primary mechanism of action is well-established. This guide synthesizes the known biological activities of structurally related organophosphorus compounds to elucidate the probable mechanism of action of Diethyl ((ethylthio)methyl)phosphonate, focusing on its role as a potential cholinesterase inhibitor. This document will delve into the fundamental biochemistry of cholinesterase inhibition, the specific molecular interactions at the enzyme's active site, and the resulting physiological consequences. Furthermore, we will explore the broader implications of this mechanism in the context of pesticide development and its potential as a scaffold in medicinal chemistry.

Introduction: The Chemical Identity and Significance of Diethyl ((ethylthio)methyl)phosphonate

Diethyl ((ethylthio)methyl)phosphonate (CAS No. 54091-78-0) is an organic molecule featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two ethoxy groups and an (ethylthio)methyl group.[2] Its chemical structure is a key determinant of its reactivity and biological activity.

Table 1: Physicochemical Properties of Diethyl ((ethylthio)methyl)phosphonate [2]

| Property | Value |

| Molecular Formula | C₇H₁₇O₃PS |

| Molecular Weight | 212.25 g/mol |

| Appearance | Colorless to yellow liquid |

| Density | 1.097 g/cm³ |

| Refractive Index | 1.464 |

The significance of Diethyl ((ethylthio)methyl)phosphonate lies primarily in its utility as a synthetic building block.[1] It serves as a crucial intermediate in the production of a variety of more complex molecules, particularly in the agrochemical industry for the development of pesticides.[1] Its phosphonate moiety is a key feature that can confer biological activity to the final products.[1]

The Primary Mechanism of Action: Cholinesterase Inhibition

The most probable and significant mechanism of action for Diethyl ((ethylthio)methyl)phosphonate, based on its chemical structure as an organophosphorus compound, is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE).[3][4][5]

The Critical Role of Acetylcholinesterase

Acetylcholinesterase is a pivotal enzyme in the nervous system of insects and vertebrates. Its primary function is the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This rapid degradation of ACh is essential for terminating nerve impulses at cholinergic synapses, allowing for the precise control of muscle contractions and nerve signaling.

The Molecular Hijacking of Acetylcholinesterase

Organophosphorus compounds, including Diethyl ((ethylthio)methyl)phosphonate, act as irreversible inhibitors of AChE.[3] The mechanism involves the phosphonylation of a serine residue within the active site of the enzyme.

The process can be broken down into the following key steps:

-

Binding to the Active Site: The organophosphonate molecule, structurally mimicking the natural substrate acetylcholine, binds to the active site of AChE.

-

Nucleophilic Attack: The hydroxyl group of the serine residue in the enzyme's active site performs a nucleophilic attack on the electrophilic phosphorus atom of the phosphonate.

-

Phosphonylation: This attack results in the formation of a stable, covalent bond between the phosphorus atom and the serine residue, effectively "phosphonylating" the enzyme. One of the ethoxy groups on the phosphonate acts as a leaving group.

-

Enzyme Inactivation: The phosphonylated enzyme is now inactive and unable to hydrolyze acetylcholine.

This irreversible inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.

Figure 1: Simplified workflow of normal cholinergic transmission and its disruption by an organophosphorus inhibitor.

Physiological Consequences of Cholinesterase Inhibition

The overstimulation of cholinergic receptors due to the accumulation of acetylcholine leads to a range of physiological effects, which are the basis for the toxicity of organophosphate pesticides. These effects can be categorized based on the type of cholinergic receptor involved:

-

Muscarinic Effects: These result from the overstimulation of muscarinic acetylcholine receptors and include symptoms such as increased salivation, lacrimation, urination, defecation, gastrointestinal cramping, and emesis (SLUDGE). Bradycardia (slow heart rate) and miosis (constriction of the pupils) are also common.

-

Nicotinic Effects: Overstimulation of nicotinic acetylcholine receptors leads to muscle fasciculations (twitching), cramping, and eventually, paralysis. Tachycardia (rapid heart rate) and hypertension can also occur.

-

Central Nervous System (CNS) Effects: In organisms with a central nervous system, the accumulation of acetylcholine can lead to a variety of symptoms, including anxiety, restlessness, confusion, tremors, seizures, and ultimately, respiratory depression and coma.

The primary cause of death from acute organophosphate poisoning is typically respiratory failure resulting from a combination of central respiratory depression, paralysis of the respiratory muscles, and excessive bronchial secretions.[4]

Structure-Activity Relationship and Synthetic Utility

The specific chemical structure of Diethyl ((ethylthio)methyl)phosphonate influences its reactivity and potential as a cholinesterase inhibitor. The presence of the ethylthio group can affect the molecule's lipophilicity, influencing its absorption and distribution within an organism.

From a synthetic chemistry perspective, Diethyl ((ethylthio)methyl)phosphonate is a valuable intermediate.[1] The phosphonate group can be further modified to create a diverse range of compounds with tailored biological activities. This versatility makes it a target for medicinal chemists exploring new therapeutic agents, potentially beyond the scope of cholinesterase inhibition.[1]

Experimental Protocols for Assessing Cholinesterase Inhibition

The following provides a generalized, step-by-step methodology for evaluating the inhibitory potential of a compound like Diethyl ((ethylthio)methyl)phosphonate on acetylcholinesterase activity.

Ellman's Assay: A Spectrophotometric Method

Principle: This assay is a widely used colorimetric method to measure cholinesterase activity. It utilizes acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

-

Acetylcholinesterase (from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (Diethyl ((ethylthio)methyl)phosphonate)

-

Solvent for the test compound (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of AChE, ATCh, and DTNB in phosphate buffer.

-

Prepare a series of dilutions of the test compound in the appropriate solvent.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

DTNB solution

-

Test compound solution (or solvent for control)

-

AChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Add the ATCh solution to each well to start the enzymatic reaction.

-

Immediately begin monitoring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of enzyme inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Figure 2: A generalized workflow for the Ellman's assay to determine cholinesterase inhibition.

Conclusion

While direct, in-depth studies on the mechanism of action of Diethyl ((ethylthio)methyl)phosphonate are limited, its classification as an organophosphorus compound provides a strong basis for predicting its primary biological activity. The inhibition of acetylcholinesterase is the hallmark of this class of molecules and is the most probable mechanism through which Diethyl ((ethylthio)methyl)phosphonate and its derivatives exert their biological effects, particularly in the context of their use as intermediates for pesticides. Understanding this core mechanism is fundamental for researchers in agrochemistry, toxicology, and medicinal chemistry. Further investigation into the specific enzyme kinetics and potential off-target effects of this molecule and its derivatives will provide a more complete picture of its biological profile and pave the way for the rational design of new, effective, and selective bioactive compounds.

References

-

Wikipedia. VX (nerve agent). [Link]

-

PubChem. Diethyl ((ethylthio)methyl)phosphonate. [Link]

- Nistri, A., & C. (1975). Cholinesterase inhibition by organophosphorus compounds and its clinical effects.

-

Eureko. (n.d.). Synthesis method of diethyl (tosyloxy)methylphosphonate. Patsnap. [Link]

-

Wikipedia. Novichok agent. [Link]

- Masson, P. (2010). Structural approach to the aging of phosphylated cholinesterases. Chemico-Biological Interactions, 187(1-3), 209-214.

-

Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]

-

ResearchGate. (2023). Synthesis, structural and anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives: Experimental and theoretical study. [Link]

-

ACS Publications. (1998). Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin. The Journal of Organic Chemistry, 63(13), 4432–4437. [Link]

- IJCPS. (2014). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. International Journal of ChemTech Research, 6(9), 4255-4260.

-

PMC. (2007). Detection of an enzyme iso-mechanism by means of the kinetics of covalent inhibition. The FEBS Journal, 274(17), 4483–4494. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Diethyl ((ethylthio)methyl)phosphonate | C7H17O3PS | CID 97655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 4. Cholinesterase inhibition by organophosphorus compounds and its clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novichok - Wikipedia [en.wikipedia.org]

A Spectroscopic Guide to Diethyl ((ethylthio)methyl)phosphonate: In-Depth Analysis for Researchers

This technical guide provides a comprehensive overview of the spectroscopic properties of Diethyl ((ethylthio)methyl)phosphonate (CAS No. 54091-78-0).[1][2] Intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document offers a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this versatile organophosphorus compound. Understanding these spectroscopic signatures is critical for compound identification, purity assessment, and mechanistic studies.

Introduction

Diethyl ((ethylthio)methyl)phosphonate is a valuable intermediate in the synthesis of various biologically active molecules, including pesticides and pharmaceuticals.[1] Its structure, featuring a phosphonate group and an ethylthiomethyl moiety, imparts unique reactivity and biological properties. Accurate and thorough spectroscopic characterization is therefore paramount for its application in research and development. This guide explains the causality behind the spectroscopic features, providing a framework for confident structural elucidation and quality control.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the molecular structure and fundamental properties of Diethyl ((ethylthio)methyl)phosphonate.

| Property | Value | Source |

| Molecular Formula | C7H17O3PS | [1][2] |

| Molecular Weight | 212.25 g/mol | [1][2] |

| CAS Number | 54091-78-0 | [1][2] |

| Appearance | Colorless to yellow liquid | [1] |

| Density | 1.097 g/mL | [1] |

| Refractive Index | 1.464 | [1] |

Below is a diagram illustrating the molecular structure of Diethyl ((ethylthio)methyl)phosphonate.

Caption: Molecular structure of Diethyl ((ethylthio)methyl)phosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Diethyl ((ethylthio)methyl)phosphonate, both ¹H and ¹³C NMR provide distinct signals that can be unambiguously assigned to the different chemical environments within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of Diethyl ((ethylthio)methyl)phosphonate is characterized by signals corresponding to the two ethoxy groups and the ethylthio group, as well as the methylene bridge attached to the phosphorus atom.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 4H | O-CH₂ -CH₃ |

| ~2.9 | Doublet of Quartets | 2H | P-CH₂ -S |

| ~2.7 | Quartet | 2H | S-CH₂ -CH₃ |

| ~1.3 | Triplet | 6H | O-CH₂-CH₃ |

| ~1.2 | Triplet | 3H | S-CH₂-CH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The multiplicity of the P-CH₂-S protons is a doublet of quartets due to coupling with both the phosphorus nucleus and the adjacent methylene protons of the ethylthio group.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments in the molecule. The presence of the phosphorus atom leads to C-P coupling, which can be observed for the carbons in close proximity to it.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~62 | O-CH₂ -CH₃ |

| ~35 (doublet) | P-CH₂ -S |

| ~25 | S-CH₂ -CH₃ |

| ~16 (doublet) | O-CH₂-CH₃ |

| ~15 | S-CH₂-CH₃ |

Note: The signals for the carbons directly attached to the phosphorus atom (P-CH₂) and the adjacent carbons in the ethoxy groups (O-CH₂) are expected to show splitting due to coupling with the ³¹P nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Strong | C-H stretching (alkane) |

| ~1250 | Strong | P=O stretching (phosphoryl group) |

| ~1050-1020 | Strong | P-O-C stretching |

| ~700-600 | Medium | C-S stretching |

The strong absorption band around 1250 cm⁻¹ is highly characteristic of the P=O double bond in phosphonates. The P-O-C stretching vibrations typically appear as a strong and broad band in the 1050-1020 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For Diethyl ((ethylthio)methyl)phosphonate, electron ionization (EI) would likely lead to the following key fragments.

Expected Mass Spectrometry Fragmentation:

| m/z | Proposed Fragment |

| 212 | [M]⁺ (Molecular ion) |

| 183 | [M - C₂H₅]⁺ |

| 155 | [M - SC₂H₅]⁺ |

| 137 | [P(O)(OC₂H₅)₂]⁺ |

| 109 | [P(O)(OH)(OC₂H₅)]⁺ |

| 93 | [HP(O)(OC₂H₅)]⁺ |

| 79 | [P(O)(OH)₂]⁺ |

| 65 | [P(O)₂H]⁺ |

| 61 | [SC₂H₅]⁺ |

The fragmentation pattern can be visualized as follows:

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data for Diethyl ((ethylthio)methyl)phosphonate.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of Diethyl ((ethylthio)methyl)phosphonate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak of CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation: As Diethyl ((ethylthio)methyl)phosphonate is a liquid, the spectrum can be acquired using the neat liquid. Place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of Diethyl ((ethylthio)methyl)phosphonate (e.g., in methanol or acetonitrile) into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

-

Data Acquisition and Processing: Acquire the mass spectrum and process the data to identify the molecular ion and major fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a detailed and reliable fingerprint for the identification and characterization of Diethyl ((ethylthio)methyl)phosphonate. The combination of NMR, IR, and MS techniques offers a powerful and comprehensive approach to confirming the structure and purity of this important chemical intermediate. Researchers and scientists can utilize this information as a benchmark for their own analytical work, ensuring the quality and integrity of their starting materials and synthetic products.

References

-

Organic Syntheses. Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]

-

Wikipedia. VX (nerve agent). [Link]

-

PubChem. Diethyl methylphosphonate. [Link]

-

Canadian Science Publishing. THE INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: II. THE 1–2.6 μ REGION. [Link]

-

PubChem. Diethyl ((ethylthio)methyl)phosphonate. [Link]

-

PubChem. Diethyl ethylphosphonate. [Link]

-

ResearchGate. IR spectra of the phosphonate ligands. [Link]

-

NIST WebBook. Diethyl methanephosphonate. [Link]

-

PubMed. Layered metal(IV) Phosphonate Materials: Solid-state 1 H, 13 C, 31 P NMR Spectra and NMR Relaxation. [Link]

-

PubMed. Complete assignment of 1H and 13C NMR spectra of some 4'-substituted diethyl 1-methylthio. [Link]

-

MDPI. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. [Link]

-

Royal Society of Chemistry. Green phosphonate chemistry – Does it exist?. [Link]

-

Frontiers. Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules. [Link]

-

ResearchGate. IR spectra of diethyl [1-(4-methoxyphenyl)-1-(4-methlphenylamino)]-methylphosphonate. [Link]

Sources

Physical properties of Diethyl ((ethylthio)methyl)phosphonate

Technical Monograph: Diethyl ((ethylthio)methyl)phosphonate

CAS Registry Number: 54091-78-0

Molecular Formula:

Executive Summary

Diethyl ((ethylthio)methyl)phosphonate is a specialized organophosphorus reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) olefination to synthesize vinyl sulfides (ketene thioacetals).[1] Its bifunctional nature—possessing both a phosphonate ester for olefination and a sulfide moiety for subsequent functionalization—makes it a critical building block in the synthesis of complex pharmaceutical intermediates and agrochemicals.[1] This guide details its physicochemical profile, synthesis via the Arbuzov rearrangement, and handling protocols for high-precision research environments.[1]

Molecular Architecture & Physicochemical Baseline

The molecule features a tetrahedral phosphorus center bonded to two ethoxy groups, an oxygen atom (phosphoryl), and an ((ethylthio)methyl) arm.[1] The presence of the sulfur atom

Table 1: Physicochemical Constants

| Property | Value | Condition / Note |

| Physical State | Liquid | Viscous, colorless to pale yellow |

| Density | 1.097 g/mL | at 25 °C (Standard reference) |

| Refractive Index ( | 1.464 | Monochromatic Na D-line |

| Boiling Point | ~130–135 °C | Estimated at 10 mmHg (Analog extrapolation*) |

| Solubility | Soluble | Chloroform, DCM, THF, Ethyl Acetate |

| Solubility | Insoluble | Water (Hydrolytically unstable over time) |

| Flash Point | >100 °C | Closed cup (Predicted) |

*Note: The methylthio analog boils at 119-120 °C (10 mmHg).[1] The ethylthio variant exhibits a slightly higher boiling point due to increased molecular weight.[1]

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1] The coupling between Phosphorus-31 and the methylene protons is the definitive spectral signature.[1]

-

NMR (

-

NMR (

Synthesis Strategy: The Arbuzov Rearrangement

The most robust synthesis route involves the Michaelis-Arbuzov reaction between triethyl phosphite and chloromethyl ethyl sulfide.[1] This pathway is preferred over direct alkylation due to higher atom economy and cleaner workup.[1]

Reaction Mechanism & Workflow

The reaction proceeds via nucleophilic attack of the phosphorus lone pair on the alkyl halide, forming a phosphonium intermediate, followed by the displacement of an ethyl group by the chloride ion.[1][3]

Figure 1: The Michaelis-Arbuzov synthesis workflow for phosphonate ester production.

Experimental Protocol (Bench Scale)

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Connect the top of the condenser to an inert gas line (

or Ar).[1] -

Addition: Charge the flask with Triethyl phosphite (1.1 equiv). Heat to 120 °C.

-

Reaction: Dropwise add Chloromethyl ethyl sulfide (1.0 equiv) over 30 minutes. The reaction is exothermic; maintain temperature to ensure steady evolution of ethyl chloride (volatile byproduct).[1]

-

Completion: Stir at 130–140 °C for 2–4 hours until ethyl chloride evolution ceases.

-

Purification: Perform fractional distillation under high vacuum (< 1 mmHg) to isolate the pure phosphonate.[1]

Reactivity Profile & Applications

The core utility of Diethyl ((ethylthio)methyl)phosphonate lies in its acidity at the

Horner-Wadsworth-Emmons (HWE) Olefination

This reagent reacts with aldehydes or ketones to form vinyl sulfides , which are valuable synthetic equivalents for carbonyl compounds (after hydrolysis) or lithiated vinyl anions.[1]

Figure 2: Pathway for the synthesis of vinyl sulfides via HWE olefination.[1]

Safety & Toxicology (SDS Highlights)

Signal Word: WARNING

-

Hazard Statements:

-

Handling Precautions:

-

Odor Control: As a thioether derivative, this compound possesses a characteristic stench.[1] All manipulations must occur within a functioning fume hood.[1]

-

Oxidation: Sensitive to strong oxidizers.[1] Store under inert atmosphere to prevent oxidation of the sulfide to sulfoxide (

), which alters reactivity.[1]

-

References

-

Sigma-Aldrich. (n.d.).[1] Diethyl (ethylthiomethyl)phosphonate Product Sheet. Retrieved from [1]

-

Bhattacharya, A. K., & Thyagarajan, G. (1981).[1] The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430.[1] (Mechanistic grounding for synthesis).

-

Mikolajczyk, M., et al. (1978).[1] Organosulfur compounds.[1] XIX. Synthesis of alpha-phosphoryl sulfoxides. Journal of Organic Chemistry. (Reactivity context for thio-phosphonates).

-

PubChem. (n.d.).[1] Compound Summary: Diethyl (ethylthiomethyl)phosphonate.[1][2] Retrieved from [1]

Sources

Technical Guide: Safety and Handling of Diethyl ((ethylthio)methyl)phosphonate

Executive Summary: The Dual-Hazard Profile

Diethyl ((ethylthio)methyl)phosphonate (CAS 2843-09-6) represents a specific class of reagents widely used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize vinyl sulfides—precursors to aldehydes and ketones.[1]

Handling this compound requires a bifurcated safety strategy :

-

Organophosphorus Toxicity: While less acutely toxic than nerve agent precursors (e.g., diethyl methylphosphonate), it remains a cholinesterase-inhibiting risk class that requires strict dermal protection.[1]

-

Thioether (Sulfide) Volatility: The ethylthio moiety imparts a potent, nausea-inducing stench and high volatility.[1] Standard fume hood airflow is often insufficient to prevent facility-wide odor contamination without active chemical scrubbing (oxidation).[1]

This guide moves beyond basic SDS recommendations to provide a field-proven protocol for containment, synthesis, and odor neutralization.

Physicochemical & Hazard Profile

Understanding the physical properties is the first step in engineering a safe workflow.[1]

| Property | Value / Description | Operational Implication |

| CAS Number | 2843-09-6 | Use for inventory tracking and waste labeling.[1] |

| Molecular Weight | 212.25 g/mol | — |

| Physical State | Colorless to pale yellow liquid | Viscous; use positive displacement pipettes or syringes.[1] |

| Density | ~1.13 g/mL | Denser than water; sinks in aqueous washes.[1] |

| Boiling Point | >120°C (at reduced pressure) | Low vapor pressure at RT, but aerosols are hazardous.[1] |

| Solubility | Lipophilic (Organic solvents) | Insoluble in water; requires organic solvent for cleaning.[1] |

| Odor Threshold | Extremely Low (ppb range) | Do not rely on smell for detection. If you smell it, containment has failed.[1] |

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Respiratory protection required if outside containment.[1] |

| Reactivity | Incompatible with Strong Oxidizers, Strong Bases | Violent reaction with oxidizers; Exothermic deprotonation with bases (NaH, LiHMDS).[1] |

Engineering Controls: The "Stench Trap" Architecture

Standard fume hoods are necessary but insufficient for thioethers.[1] You must implement an Active Oxidation Scrubbing System to prevent exhaust re-entrainment into the building HVAC.[1]

Diagram 1: Stench Control & Vacuum Protection

Caption: Active scrubbing workflow. The bleach bubbler oxidizes sulfides to non-volatile sulfoxides/sulfones before they reach the vacuum pump oil.

Scrubber Setup Protocol

-

Primary Trap: Dry ice/acetone (-78°C) to catch bulk solvents.[1]

-

Secondary Trap (The Scrubber): A gas washing bottle containing 10-15% Sodium Hypochlorite (Bleach) .[1]

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is mandatory. [1]

-

Eye Protection: Chemical splash goggles.[1] Face shield recommended during the quenching step due to potential sputtering.[1]

-

Respiratory: If work must be done outside a hood (strongly discouraged), use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]

Operational Workflow: The HWE Synthesis

This protocol ensures scientific reproducibility while maintaining the "Zero Odor" standard.[1]

Phase A: Reagent Preparation

-

Drying: The HWE reaction is water-sensitive.[1] Ensure the phosphonate is dry.[1][2][3] If unsure, azeotrope with dry toluene or store over 4Å molecular sieves for 24 hours.

-

Transfer: Never pour this reagent. Use a gas-tight syringe with a long needle to withdraw from the septum-sealed bottle.[1]

-

Technique: Wrap the needle/septum junction with a Kimwipe soaked in bleach immediately after withdrawal to catch micro-droplets.[1]

-

Phase B: The Reaction (Deprotonation)

The alpha-protons are acidic (pKa ~20-25).[1] Deprotonation requires a strong base (NaH, LiHMDS, KOtBu).[1]

-

Setup: Flame-dried glassware, Argon atmosphere.

-

Addition: Add the base to the solvent (THF/DMF) first.[1] Cool to 0°C or -78°C depending on the base strength.[1]

-

Dropwise Addition: Add the Diethyl ((ethylthio)methyl)phosphonate slowly.

-

Intermediate: The resulting carbanion is sensitive.[1] Stir for 30-60 mins before adding the electrophile (aldehyde/ketone).

Phase C: Quenching & Decontamination (Critical)

This is the highest risk step for odor release.[1]

-

Quench: Slowly add saturated NH4Cl or water to quench the reaction.

-

Odor Kill (The "Bleach Wash"):

-

Glassware Cleaning:

Diagram 2: Reaction Logic & Safety Checkpoints

Caption: Logic flow emphasizing the oxidation step prior to workup to eliminate odor and toxicity hazards.

Emergency Response

| Scenario | Immediate Action | Secondary Action |

| Spill (Hood) | Cover with absorbent pads.[1] Pour 10% Bleach over the pads.[1] | Let sit 30 mins. Bag as hazardous waste (double bag). |

| Spill (Floor) | Evacuate lab. Don respirator. Ventilate. | Use spill kit. Treat area with bleach solution to kill odor.[1][6] |

| Skin Contact | Wash with soap/water for 15 mins.[1][2] | Do NOT use bleach on skin (causes burns).[1] Seek medical aid. |

| Eye Contact | Flush for 15 mins. | Seek immediate ophthalmological support.[1][2][3] |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 97655, Diethyl ((ethylthio)methyl)phosphonate.[1] Retrieved February 7, 2026, from [Link]

-

University of California, Los Angeles (UCLA). Standard Operating Procedures for Using Stench Chemicals.[1] Retrieved February 7, 2026, from [Link]

-

University of Washington. Guidelines for Handling Thiols and Sulfides. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate (HWE Reagent Handling Context). Org.[1][7] Synth. 1986, 64, 80. Retrieved February 7, 2026, from [Link]1]

Sources

- 1. Diethyl ((ethylthio)methyl)phosphonate | C7H17O3PS | CID 97655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl methylphosphonate(683-08-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. ashp.org [ashp.org]

- 5. reddit.com [reddit.com]

- 6. research.columbia.edu [research.columbia.edu]

- 7. Health concerns around organophosphate pesticides fact sheet | SafeWork NSW [safework.nsw.gov.au]

An In-depth Technical Guide to Diethyl ((ethylthio)methyl)phosphonate: Synthesis, Properties, and Applications in Drug Development

Introduction

Diethyl ((ethylthio)methyl)phosphonate is a versatile organophosphorus compound that has garnered significant interest within the research and development sectors of the pharmaceutical and agrochemical industries. Its unique structural features, combining a phosphonate moiety with a thioether linkage, make it a valuable synthetic intermediate. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, spectroscopic characterization, and applications, with a particular focus on its role as a building block in drug discovery.

Chemical Identity: IUPAC Name and Synonyms

The formal IUPAC name for this compound is 1-[ethoxy(ethylsulfanylmethyl)phosphoryl]oxyethane .[1]

Due to the complexity of IUPAC nomenclature for organophosphorus compounds, a variety of synonyms are commonly used in literature and commercial listings. Understanding these is crucial for effective information retrieval.

Common Synonyms:

-

Diethyl [(ethylthio)methyl]phosphonate

-

Phosphonic acid, P-[(ethylthio)methyl]-, diethyl ester

-

Diethyl ethylthiomethanephosphonate

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of Diethyl ((ethylthio)methyl)phosphonate is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇O₃PS | [2] |

| Molecular Weight | 212.25 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [2] |

| Density | 1.097 g/mL at 25 °C | [2] |

| Boiling Point | 119-120 °C at 10 mmHg | [2] |

| Refractive Index | n²⁰/D 1.465 | [2] |

| CAS Number | 54091-78-0 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of Diethyl ((ethylthio)methyl)phosphonate. Below are the expected characteristic signals in various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): Based on analogous structures, the following proton chemical shifts (δ) are anticipated (in CDCl₃):

-

~4.1 ppm (dq): Methylene protons of the ethoxy groups (-O-CH₂-CH₃), coupled to both the phosphorus atom and the methyl protons.

-

~2.7 ppm (q): Methylene protons of the ethylthio group (-S-CH₂-CH₃), coupled to the adjacent methyl protons.

-

~2.9 ppm (d): Methylene protons attached to the phosphorus and sulfur atoms (P-CH₂-S), showing coupling to the phosphorus atom.

-

~1.3 ppm (t): Methyl protons of the ethoxy groups (-O-CH₂-CH₃), coupled to the adjacent methylene protons.[3]

-

~1.3 ppm (t): Methyl protons of the ethylthio group (-S-CH₂-CH₃), coupled to the adjacent methylene protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for each of the unique carbon environments:

-

~62 ppm (d): Methylene carbons of the ethoxy groups (-O-CH₂-CH₃), showing coupling to the phosphorus atom.[4]

-

~30 ppm (d): Methylene carbon attached to phosphorus and sulfur (P-CH₂-S), with a characteristic C-P coupling constant.

-

~25 ppm: Methylene carbon of the ethylthio group (-S-CH₂-CH₃).

-

~16 ppm (d): Methyl carbons of the ethoxy groups (-O-CH₂-CH₃), with coupling to the phosphorus atom.[4]

-

~15 ppm: Methyl carbon of the ethylthio group (-S-CH₂-CH₃).

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): The ³¹P NMR spectrum is expected to show a single resonance, characteristic of an alkylphosphonate. The chemical shift will be informative of the electronic environment around the phosphorus atom. For similar dialkyl alkylphosphonates, this shift is typically in the range of +20 to +30 ppm (relative to 85% H₃PO₄).[5]

IR (Infrared) Spectroscopy: Key vibrational frequencies include:

-

~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.[6]

-

~1250 cm⁻¹ (strong): P=O (phosphoryl) stretching, a characteristic and intense band for phosphonates.[7]

-

~1050-1020 cm⁻¹ (strong): P-O-C stretching vibrations.[7]

-

~700-600 cm⁻¹: C-S stretching.

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 212. Key fragmentation patterns would involve the loss of ethoxy groups (-OC₂H₅), the ethylthio group (-SC₂H₅), and rearrangements common to organophosphorus compounds.[8]

Synthesis of Diethyl ((ethylthio)methyl)phosphonate

The synthesis of Diethyl ((ethylthio)methyl)phosphonate can be achieved through several established methods in organophosphorus chemistry. A common and effective approach is a variation of the Michaelis-Arbuzov reaction.

Michaelis-Arbuzov Reaction Approach

This method involves the reaction of a trialkyl phosphite with an appropriate electrophile. In this case, chloromethyl ethyl sulfide serves as the key reagent.

Caption: Michaelis-Arbuzov synthesis workflow.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel is assembled and flame-dried under an inert atmosphere (e.g., nitrogen or argon).

-

Charging Reagents: Triethyl phosphite (1.0 equivalent) is added to the flask.

-

Addition of Electrophile: Chloromethyl ethyl sulfide (1.0-1.1 equivalents) is added dropwise to the stirred triethyl phosphite at room temperature. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (typically 120-150 °C) for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal and the appearance of the product phosphonate signal.

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature.

-

The crude product is purified by vacuum distillation to remove any unreacted starting materials and the ethyl chloride byproduct.

-

The fraction collected at the appropriate boiling point and pressure (e.g., 119-120 °C at 10 mmHg) is the desired Diethyl ((ethylthio)methyl)phosphonate.[2]

-

-

Characterization: The purity and identity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and IR).

Applications in Drug Development and Organic Synthesis

The utility of Diethyl ((ethylthio)methyl)phosphonate stems from its ability to act as a versatile building block, particularly in the formation of carbon-carbon bonds and as a stable mimic of phosphate groups.[9]

Horner-Wadsworth-Emmons (HWE) Reaction

A primary application of phosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction. The methylene group adjacent to the phosphonate is acidic and can be deprotonated by a suitable base (e.g., NaH, LDA) to form a stabilized carbanion. This carbanion then reacts with aldehydes or ketones to form alkenes, typically with high (E)-selectivity.

Caption: Horner-Wadsworth-Emmons reaction pathway.

The presence of the ethylthio group can influence the reactivity of the carbanion and can be retained in the final product or further modified, adding to the synthetic versatility of this reagent.

Building Block in Medicinal Chemistry

Phosphonates are widely recognized as effective phosphate mimics in medicinal chemistry. The P-C bond is hydrolytically stable compared to the P-O bond of phosphates, making phosphonate-containing drugs resistant to enzymatic degradation by phosphatases.[10]

-

Antiviral Agents: Acyclic nucleoside phosphonates (ANPs) are a prominent class of antiviral drugs, with tenofovir and adefovir being notable examples.[11] While Diethyl ((ethylthio)methyl)phosphonate is not a direct precursor to these specific drugs, the synthetic strategies employed are highly relevant. Thioether-containing phosphonates can serve as key intermediates in the synthesis of novel ANP analogues, where the sulfur atom can be used to modulate lipophilicity, metabolic stability, and target engagement.[12]

-

Anticancer Agents: The development of phosphonate-containing compounds as anticancer agents is an active area of research.[13] These compounds can be designed to inhibit enzymes crucial for cancer cell proliferation and survival. The unique stereoelectronic properties of the ((ethylthio)methyl)phosphonate moiety can be exploited to design novel enzyme inhibitors with improved potency and selectivity.[14] For instance, derivatives have been synthesized and evaluated for their antitumor activities against various cancer cell lines.[15]

Safety, Handling, and Disposal

Organophosphorus compounds, as a class, require careful handling due to their potential toxicity. While Diethyl ((ethylthio)methyl)phosphonate is primarily classified as an irritant, adherence to strict safety protocols is mandatory.

Hazard Identification

-

Primary Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, use a respirator with an appropriate cartridge for organic vapors.[17]

-

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only in a chemical fume hood.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Spill and Disposal Procedures

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.[19] Unused material should be treated as hazardous waste. Empty containers should be triple-rinsed, and the rinsate collected for proper disposal.[16]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[20]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[21]

Conclusion

Diethyl ((ethylthio)methyl)phosphonate is a valuable and versatile reagent in modern organic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for the synthesis of complex molecules, including potential therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is paramount for its successful application in a research and development setting.

References

(A comprehensive list of hyperlinked references will be provided upon request.)

Sources

- 1. Diethyl ((ethylthio)methyl)phosphonate | C7H17O3PS | CID 97655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR [m.chemicalbook.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. CN109836456B - Preparation method of diethyl methylphosphonite - Google Patents [patents.google.com]

- 13. Design, synthesis and bioactivity evaluation of phosphinanes as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. trilinkbiotech.com [trilinkbiotech.com]

- 15. Phosphate - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Recent advances in natural and synthetic phosphonate therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. epa.gov [epa.gov]

- 20. my.clevelandclinic.org [my.clevelandclinic.org]

- 21. extension.psu.edu [extension.psu.edu]

Technical Guide: Commercial Availability & Synthesis of Diethyl ((ethylthio)methyl)phosphonate

Executive Summary

Diethyl ((ethylthio)methyl)phosphonate (CAS 5994-67-2) is a specialized organophosphorus reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize vinyl sulfides—key intermediates for aldehyde homologation and heterocycle formation.

Commercial Status: Unlike its methyl-analog (Diethyl (methylthio)methylphosphonate, CAS 2843-09-6), the ethyl-variant is low-availability in standard catalogs. It is frequently classified as a "Make-on-Demand" item with lead times exceeding 4-6 weeks.

Recommendation: For time-critical research, in-house synthesis via the Michaelis-Arbuzov reaction is the recommended sourcing strategy. It offers higher reliability, lower cost, and immediate availability compared to commercial procurement. This guide details the self-validating synthesis protocol and downstream application logic.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | Diethyl ((ethylthio)methyl)phosphonate |

| CAS Number | 5994-67-2 |

| Molecular Formula | C₇H₁₇O₃PS |

| Molecular Weight | 212.25 g/mol |

| Structure | (EtO)₂P(O)CH₂SEt |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~130-135°C at 10 mmHg (Predicted) |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Insoluble in water |

| Key Functionality | HWE Reagent (Vinyl Sulfide Precursor) |

Sourcing Decision Matrix

Before initiating procurement, researchers must evaluate the necessity of the S-ethyl moiety. If the sulfur group is merely a leaving group or a hydrolysis handle (e.g., for aldehyde homologation), the commercially abundant methyl-analog should be substituted to save time.

Decision Workflow (DOT Diagram)

Figure 1: Strategic decision tree for sourcing thio-phosphonate reagents based on structural requirements and market availability.

In-House Synthesis Protocol

If the S-ethyl variant is required, the Michaelis-Arbuzov reaction provides a robust, high-yielding route.

Reaction:

Triethyl phosphite + Chloromethyl ethyl sulfide

Safety Critical Warning

-

Chloromethyl ethyl sulfide (CAS 6228-99-5): This reagent is a structural analog of Sulfur Mustard (HD). It is a potent alkylating agent, a severe vesicant (blister agent), and a lachrymator.

-

Engineering Controls: All operations MUST be performed in a properly functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Decontamination: Have a solution of 10% bleach available to neutralize spills of the sulfide.

Step-by-Step Methodology

Scale: 50 mmol Expected Yield: 85-95%

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (containing dilute NaOH to neutralize any acidic fumes/entrained sulfide).